![molecular formula C20H30N2O5 B3856672 ethyl 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B3856672.png)
ethyl 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoate
Overview
Description
Ethyl 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoate, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is a metabolic sensor that regulates energy homeostasis in cells. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and obesity.
Mechanism of Action
Ethyl 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoate activates AMPK by binding to a specific site on the γ-subunit of the enzyme. This results in an allosteric conformational change that increases the activity of AMPK. Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, as well as decreased lipogenesis and gluconeogenesis.
Biochemical and Physiological Effects
ethyl 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoate has been shown to have a wide range of biochemical and physiological effects in preclinical models. These include:
1. Improved glucose uptake and insulin sensitivity in skeletal muscle cells, liver cells, and adipocytes.
2. Reduced hepatic glucose production and improved lipid metabolism in animal models of type 2 diabetes and obesity.
3. Increased fatty acid oxidation and mitochondrial biogenesis in skeletal muscle cells and adipocytes.
4. Decreased lipogenesis and gluconeogenesis in liver cells.
Advantages and Limitations for Lab Experiments
Ethyl 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoate has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has a well-defined mechanism of action. It has been extensively studied in preclinical models and has shown promising results in the treatment of metabolic disorders.
However, there are also limitations to the use of ethyl 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoate in lab experiments. It is a relatively expensive compound and its synthesis is complex and time-consuming. It also has low solubility in aqueous solutions, which can limit its use in certain assays.
Future Directions
There are several future directions for research on ethyl 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoate. These include:
1. Further studies to elucidate the molecular mechanism of action of ethyl 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoate on AMPK.
2. Development of more efficient and cost-effective synthesis methods for ethyl 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoate.
3. Investigation of the potential therapeutic applications of ethyl 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoate in other metabolic disorders such as non-alcoholic fatty liver disease and cardiovascular disease.
4. Evaluation of the safety and efficacy of ethyl 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoate in human clinical trials.
Conclusion
In conclusion, ethyl 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoate is a small molecule activator of AMPK that has shown promising results in preclinical models for the treatment of metabolic disorders such as type 2 diabetes and obesity. Its mechanism of action involves activation of AMPK, which leads to a wide range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also several future directions for research on ethyl 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoate.
Scientific Research Applications
Ethyl 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoate has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, liver cells, and adipocytes. ethyl 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoate has also been shown to reduce hepatic glucose production and improve lipid metabolism in animal models of type 2 diabetes and obesity.
properties
IUPAC Name |
ethyl 4-[3-[[4-(2-methylpropoxy)benzoyl]amino]propanoylamino]butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-4-26-19(24)6-5-12-21-18(23)11-13-22-20(25)16-7-9-17(10-8-16)27-14-15(2)3/h7-10,15H,4-6,11-14H2,1-3H3,(H,21,23)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGYFJGITAZUDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC(=O)CCNC(=O)C1=CC=C(C=C1)OCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661241 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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